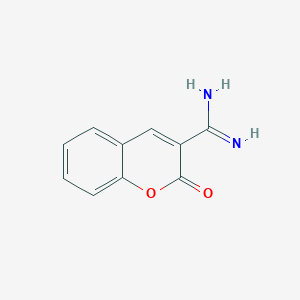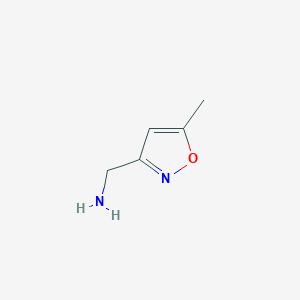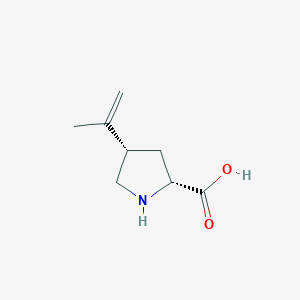
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic amino acid found in various biological systems. It is an essential component of the human nervous system, where it acts as a neurotransmitter. Pipecolic acid has also been found to play a crucial role in the immune system and has been linked to various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Pipecolic acid has been extensively studied for its role in the central nervous system. It has been found to act as a neurotransmitter and has been linked to various neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. Pipecolic acid has also been found to play a crucial role in the immune system, where it acts as an immunomodulator. It has been linked to various autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of pipecolic acid is not fully understood. However, it is believed to act as a neurotransmitter by binding to specific receptors in the brain. It has been found to activate the GABAergic system, which is responsible for inhibiting neuronal activity. Pipecolic acid has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Pipecolic acid has been found to have various biochemical and physiological effects. It has been linked to the regulation of neurotransmitter release, the inhibition of neuronal activity, and the modulation of the immune system. Pipecolic acid has also been found to play a crucial role in the metabolism of lysine and arginine, two essential amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
Pipecolic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Pipecolic acid is also stable and can be stored for extended periods. However, pipecolic acid has some limitations for lab experiments. It is relatively expensive, and its purity can be challenging to maintain. Pipecolic acid can also be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of pipecolic acid. One area of research is the role of pipecolic acid in neurological disorders. Further studies are needed to understand the mechanism of action of pipecolic acid and its potential therapeutic applications. Another area of research is the role of pipecolic acid in the immune system. Further studies are needed to understand the immunomodulatory effects of pipecolic acid and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for pipecolic acid could lead to more efficient and cost-effective production.
Synthesemethoden
Pipecolic acid can be synthesized through various methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction between an aldehyde or ketone and ammonia, followed by the addition of hydrocyanic acid. The Gabriel synthesis involves the reaction between phthalimide and potassium hydroxide, followed by the addition of an alkyl halide. The Hofmann degradation involves the reaction between an amide and sodium hypochlorite, followed by the addition of sodium hydroxide. However, the most commonly used method for the synthesis of pipecolic acid is the catalytic hydrogenation of L-pipecolinic acid.
Eigenschaften
CAS-Nummer |
150821-48-0 |
|---|---|
Produktname |
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2R,4S)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h6-7,9H,1,3-4H2,2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI-Schlüssel |
ZHJAYBVPHIYUEA-RNFRBKRXSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
CC(=C)C1CC(NC1)C(=O)O |
Kanonische SMILES |
CC(=C)C1CC(NC1)C(=O)O |
Synonyme |
D-Proline, 4-(1-methylethenyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)




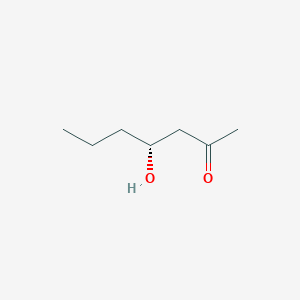
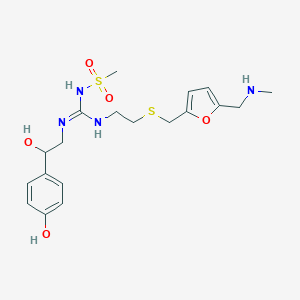
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

